molecular formula C8H12N2OS B13944932 2-(tert-Butyl)thiazole-4-carboxamide

2-(tert-Butyl)thiazole-4-carboxamide

Cat. No.: B13944932
M. Wt: 184.26 g/mol
InChI Key: XDGSHTNLCHSQFU-UHFFFAOYSA-N
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Description

2-(tert-Butyl)thiazole-4-carboxamide is a heterocyclic organic compound featuring a thiazole ring substituted with a tert-butyl group at the 2-position and a carboxamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 2-(tert-Butyl)thiazole-4-carboxamide is unique due to the presence of both the tert-butyl and carboxamide groups, which confer specific chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-12-7)6(9)11/h4H,1-3H3,(H2,9,11)

InChI Key

XDGSHTNLCHSQFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)N

Origin of Product

United States

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